1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol
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Description
1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol is a useful research compound. Its molecular formula is C20H22F4N2OS and its molecular weight is 414.46. The purity is usually 95%.
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Scientific Research Applications
Analytical Techniques
1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol and its degradation products can be separated and analyzed using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC). These techniques are effective for the determination of the compound in pure form as well as in dosage forms, with a detection limit of 0.02 microg/mL (El-Sherbiny et al., 2005).
Synthesis and Chemical Properties
The compound plays a key role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. The synthesis involves steps like hydroformylation and reaction with specific compounds to achieve high yields (Botteghi et al., 2001). Additionally, studies have explored the crystal structure of related compounds, providing insights into their molecular configurations (Deniz & Ibiş, 2009).
Antioxidant Properties
Research has examined the antioxidant profile of compounds containing a similar piperazin-1´-yl moiety. These studies highlight their potential in scavenging free radicals and reducing oxidative stress (Malík et al., 2017).
Application in Medical Imaging
Compounds with a similar structure have been used in the preparation of radiotracers like [18F]GBR 13119 for positron emission tomography (PET) imaging, aiding in the study of biological processes at the molecular level (Haka et al., 1989).
Enantioselective Synthesis
Research into enantioselective synthesis of similar compounds has been conducted, exploring the production of therapeutically relevant enantiomers through catalytic processes (Forrat et al., 2007).
Antitumor Activity
Some derivatives containing a piperazin-1´-yl moiety have shown promising antitumor activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Naito et al., 2005).
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F4N2OS/c21-16-4-6-19(7-5-16)28-14-18(27)13-25-8-10-26(11-9-25)17-3-1-2-15(12-17)20(22,23)24/h1-7,12,18,27H,8-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVESAQPZCWPJRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)F)O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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